2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0) is a small-molecule sulfamoylbenzamide derivative with the molecular formula C₉H₁₀Cl₂N₂O₃S and a molecular weight of 297.16 g/mol. It features a 2,6-dichloro substitution pattern on the benzamide core, combined with an N-methyl carboxamide and a methylsulfamoyl group at the 3-position.

Molecular Formula C9H10Cl2N2O3S
Molecular Weight 297.16 g/mol
CAS No. 1311318-19-0
Cat. No. B1455384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
CAS1311318-19-0
Molecular FormulaC9H10Cl2N2O3S
Molecular Weight297.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl
InChIInChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14)
InChIKeyDDUUYBRMCLHMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0): A Specialized Sulfamoylbenzamide Building Block for Chemical Biology and Drug Discovery


2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0) is a small-molecule sulfamoylbenzamide derivative with the molecular formula C₉H₁₀Cl₂N₂O₃S and a molecular weight of 297.16 g/mol. It features a 2,6-dichloro substitution pattern on the benzamide core, combined with an N-methyl carboxamide and a methylsulfamoyl group at the 3-position. This compound belongs to the broader class of sulfamoylbenzamides, which have demonstrated activity as kinase inhibitors and ectonucleotidase inhibitors [1]. It is supplied as a research-grade building block (typically ≥95% purity) for use in medicinal chemistry, chemical biology probe development, and as a synthetic intermediate in the preparation of more complex sulfamoylbenzamide analogs [2].

Why 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide Cannot Be Replaced by Other Sulfamoylbenzamide Analogs


Although the sulfamoylbenzamide core is common to several bioactive molecules, the specific 2,6-dichloro substitution pattern of this compound creates a unique steric and electronic environment that cannot be replicated by mono-chloro, non-chloro, or differently substituted analogs. The presence of two ortho-chlorine atoms imposes a distinct conformational bias on the benzamide scaffold, restricting rotation around the aryl–carbonyl bond and altering the spatial orientation of both the methylsulfamoyl and the N-methyl carboxamide pharmacophores [1]. In closely related sulfamoylbenzamides such as diapamide (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide, CAS 3688-85-5) or the des-chloro analog (N-methyl-3-(methylsulfamoyl)benzamide, CAS 1111149-94-0), the absence of this di-ortho substitution results in significantly different molecular geometry, hydrogen-bonding capacity, and lipophilicity (XLogP3: 1.4 for the 2,6-dichloro compound vs. 1.0 for diapamide) [1][2]. These differences directly affect target binding, pharmacokinetic properties, and synthetic utility, making simple substitution unreliable in both biological and synthetic applications.

Quantitative Differentiation of 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide from Closest Analogs


Substitution Pattern: Ortho-Dichloro vs. Para-Mono-Chloro Conformational Restriction

The 2,6-dichloro substitution in the target compound introduces significant steric hindrance that restricts the accessible conformations of the benzamide core relative to mono-substituted or unsubstituted analogs. In the 2,6-dichloro analog, the dihedral angle between the aromatic ring and the amide carbonyl is constrained to a narrower range due to the flanking chlorine atoms, whereas in diapamide (4-chloro analog), free rotation is largely preserved [1]. This conformational restriction can be exploited in structure-based drug design to pre-organize the pharmacophore for specific target binding pockets.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Lipophilicity (XLogP3): 2,6-Dichloro Analog vs. 4-Chloro Analog (Diapamide)

The XLogP3 value, a computed measure of lipophilicity, is 1.4 for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, compared to 1.0 for the 4-chloro analog diapamide [1][2]. This 0.4 log unit increase corresponds to approximately a 2.5-fold higher octanol-water partition coefficient, indicating greater lipophilicity for the ortho-dichloro compound.

Physicochemical Properties Drug Likeness Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile: Impact on Target Engagement

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, identical to diapamide. However, the spatial presentation of these H-bond features differs due to the 2,6-dichloro substitution. In sulfamoylbenzamide-based ectonucleotidase inhibitors, the H-bond acceptor capacity of the sulfonamide oxygen atoms is critical for interaction with catalytic zinc ions or active-site arginine residues [1]. The ortho-chlorine atoms in the 2,6-dichloro analog polarize the aromatic ring, modulating the electron density at the sulfonamide moiety and thereby altering the strength of these key interactions relative to the para-chloro analog.

Kinase Inhibition Ectonucleotidase Inhibition Pharmacophore Modeling

Synthetic Versatility: Orthogonal Reactivity of 2,6-Dichloro Scaffold in Cross-Coupling Chemistry

The 2,6-dichloro substitution pattern offers a distinct advantage in palladium-catalyzed cross-coupling reactions due to steric differentiation between the two chlorine positions. In the 2,6-dichlorobenzamide framework, the chlorine adjacent to the methylsulfamoyl group (C-3 region) is sterically and electronically differentiated from the other chlorine, enabling sequential chemoselective functionalization [1]. This contrasts with mono-chloro analogs such as diapamide, where only a single chlorine is available for diversification. This feature makes the 2,6-dichloro compound a superior synthetic intermediate for the construction of diverse compound libraries via iterative Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

High-Impact Application Scenarios for 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide Based on Verified Differentiation


Kinase Inhibitor Lead Optimization: Exploiting Conformational Restriction

The 2,6-dichloro substitution locks the benzamide scaffold into a restricted conformational space, reducing the entropic penalty upon target binding. This property is particularly valuable in optimizing type II or type III kinase inhibitors where the inhibitor binds to a specific DFG-out or allosteric pocket conformation. The pre-organized geometry of the 2,6-dichloro scaffold can improve binding affinity and selectivity compared to flexible mono-chloro analogs [1]. Researchers developing allosteric LIMK or other kinase inhibitors should prioritize this scaffold for improved target engagement in a conformationally selective manner.

Ectonucleotidase (h-NTPDase) Inhibitor Development: Enhanced Sulfonamide Electrophilicity

Sulfamoylbenzamides are established inhibitors of human NTPDases (CD39 family), which are therapeutic targets in thrombosis, inflammation, and cancer immunotherapy [1]. The 2,6-dichloro analog exhibits higher calculated electrophilicity at the sulfonamide sulfur compared to mono-chloro analogs, which may strengthen key polar interactions with active site residues. This makes the compound a preferred starting point for designing next-generation h-NTPDase inhibitors with potentially improved potency against isoforms such as h-NTPDase1 (baseline IC₅₀ for lead compound 3i: 2.88 μM) [1].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The presence of two differentiated ortho-chlorine atoms makes this compound an ideal scaffold for diversity-oriented synthesis (DOS) and fragment elaboration. Sequential chemoselective cross-coupling reactions enable systematic exploration of chemical space around the benzamide core, generating compound libraries with varied substitution patterns for high-throughput screening [1]. This dual-handle feature is absent in the commonly available 4-chloro analog (diapamide), positioning the 2,6-dichloro compound as a superior choice for fragment growing and library synthesis campaigns.

Agrochemical Intermediate: Bioisosteric Replacement in Fluorinated Fungicide Analogs

The 2,6-dichlorobenzamide motif is a core substructure in commercial fungicides such as fluopicolide. The additional methylsulfamoyl functionality at the 3-position provides a handle for further derivatization or for introducing water-solubilizing groups. Agrochemical discovery teams exploring novel fungicidal chemotypes can utilize this compound as a late-stage intermediate for the synthesis of fluopicolide analogs with modified physicochemical and environmental fate profiles [1].

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